4-(1-Cyanocyclopentyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1-cyanocyclopentyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-9-13(7-1-2-8-13)11-5-3-10(4-6-11)12(15)16/h3-6H,1-2,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBJWAMYZSJXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization of the Carboxylic Acid Group:the Carboxylic Acid is a Versatile Functional Group That Can Be Converted into a Wide Range of Derivatives.nih.gov
Esters: Reaction with various alcohols under acidic conditions (Fischer esterification) or using coupling agents can yield a diverse set of esters.
Amides: Activation of the carboxylic acid with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or thionyl chloride, followed by reaction with primary or secondary amines, produces amides. This is a common strategy in medicinal chemistry to modulate properties like solubility and cell permeability. nih.govnih.gov
Reduction: The carboxylic acid can be reduced to a primary alcohol (4-(1-cyanocyclopentyl)benzyl alcohol), which can then be used in further synthetic transformations.
Derivatization of the Cyano Group:the Nitrile Group Also Provides Opportunities for Chemical Modification.
Stereoselective Synthesis and Chiral Resolution Techniques
The C1 carbon of the cyclopentyl ring in this compound is a quaternary stereocenter. This means the molecule is chiral and can exist as a pair of enantiomers. The synthesis of single enantiomers is often crucial for pharmaceutical applications, as different enantiomers can have distinct pharmacological and toxicological profiles.
Stereoselective Synthesis: The direct, enantioselective synthesis of this quaternary stereocenter is a formidable challenge in organic chemistry. acs.org Recent advances in asymmetric catalysis offer potential solutions. One promising approach is the catalytic asymmetric conjugate addition of a cyanide source to a suitably substituted cyclopentenyl precursor. Alternatively, the enantioselective cyanation of a cyclopentanone-derived intermediate, such as an oxime ester, using dual photoredox and copper catalysis has been reported to generate chiral dinitriles which could be precursors to the target molecule. researchgate.net
The construction of α-aryl-α-cyano quaternary centers can also be approached through the asymmetric arylation of α-cyano carbonyl compounds. Chiral catalysts, potentially based on metals like rhodium, palladium, or nickel, are key to controlling the stereochemical outcome of these transformations.
Chiral Resolution: When a stereoselective synthesis is not feasible, the separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, can be employed. acs.org A common method involves the reaction of the racemic carboxylic acid with a chiral resolving agent, such as a chiral amine, to form a pair of diastereomeric salts. acs.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the carboxylic acid can be recovered by removing the resolving agent.
Another strategy involves the formation of diastereomeric esters by reacting the racemic acid with a chiral alcohol. youtube.com These diastereomeric esters can then be separated using chromatography, for example, by high-performance liquid chromatography (HPLC) on a chiral stationary phase, followed by hydrolysis to yield the enantiomerically pure acids.
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Use of Renewable Feedstocks and Greener Reagents: The synthesis of benzoic acid derivatives can be made more sustainable by utilizing renewable starting materials. For example, lignin, a major component of biomass, can be converted into various benzoic acid derivatives, offering a green alternative to petroleum-based feedstocks. wikipedia.org The use of less toxic and more environmentally benign reagents is also a key aspect. For instance, hydrogen peroxide can be used as a green oxidant in the presence of a selenium catalyst for the synthesis of carboxylic acids from aldehydes.
Catalytic and Energy-Efficient Processes: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. The use of recyclable solid acid catalysts for esterification reactions, as mentioned earlier, avoids the need for corrosive mineral acids and simplifies product purification. acs.orgucsb.edu Biocatalysis, using enzymes or whole-cell systems, offers another powerful green approach. For example, nitrilase enzymes can be used for the selective hydrolysis of nitriles to carboxylic acids, such as in the production of 4-cyanobenzoic acid from terephthalonitrile, often proceeding in aqueous media under mild conditions.
Furthermore, the use of alternative energy sources like microwave irradiation researchgate.net or solar energy can significantly reduce the energy consumption of synthetic processes. A solar-driven electrochemical process for the synthesis of benzoic acid from toluene (B28343) has been demonstrated, showcasing a path towards carbon-neutral chemical production.
By integrating these green chemistry principles, the synthesis of this compound and its analogs can be designed to be not only efficient and versatile but also environmentally responsible.
Chemical Reactivity and Transformation Studies of 4 1 Cyanocyclopentyl Benzoic Acid
Acid-Base Properties and Proton Transfer Equilibria
The acid-base properties of 4-(1-Cyanocyclopentyl)benzoic acid are primarily governed by the carboxylic acid group. As a derivative of benzoic acid, it is a weak acid that can donate a proton to form a carboxylate anion. The acidity of the carboxylic acid is influenced by the electronic effects of the substituents on the aromatic ring. pressbooks.pub
Proton transfer equilibrium studies in apolar aprotic solvents have been conducted on various ortho-substituted benzoic acids to understand the intrinsic factors affecting acidity. niscpr.res.inepa.gov These studies reveal that the proximity of the substituent to the carboxylic acid group can lead to significant electronic and steric effects. niscpr.res.inepa.gov For this compound, the para-substitution pattern means that direct steric interactions between the cyclopentyl group and the carboxyl group are absent. However, the electronic influence of the cyano group, transmitted through the cyclopentyl ring and the benzene (B151609) ring, will modulate the proton transfer equilibrium. niscpr.res.inepa.gov
Reactions Involving the Carboxyl Functional Group
The carboxyl group of this compound is a versatile functional handle for a variety of chemical transformations.
Kinetic and Mechanistic Studies of Esterification
The esterification of carboxylic acids is a fundamental reaction in organic chemistry. Kinetic studies on the esterification of substituted benzoic acids have been a subject of interest to understand the influence of substituents on reaction rates. acs.orgnih.govijstr.orgdnu.dp.uaresearchgate.net The rate of esterification is influenced by factors such as the steric hindrance around the carboxylic acid and the electronic nature of the substituents. nih.govusm.my
For this compound, the cyclopentyl group adjacent to the carboxyl-bearing aromatic ring could present some steric hindrance, potentially affecting the kinetics of esterification, especially with bulky alcohols. researchgate.net Mechanistic studies, often employing isotopic labeling, can elucidate the pathway of the reaction, confirming whether it proceeds through a direct nucleophilic attack of the alcohol on the protonated carboxylic acid or involves an acyl-oxygen cleavage. nih.gov Microwave-assisted organic synthesis (MAOS) has been shown to accelerate esterification reactions, although for equilibrium processes like esterification, careful control of conditions is necessary to achieve high yields. usm.my
Formation of Anhydrides, Acid Halides, and Amides
Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, while mixed anhydrides can be synthesized from a carboxylic acid and an acid chloride. youtube.com For instance, benzoic anhydride (B1165640) can be prepared from benzoic acid and acetic anhydride. orgsyn.org Similarly, this compound could be converted to its corresponding anhydride. Acid chlorides reacting with carboxylic acids is another route to anhydride formation. libretexts.orglibretexts.org
Acid Halides: Carboxylic acids can be converted to the more reactive acid halides, typically acid chlorides, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgyoutube.com This transformation is a key step in the synthesis of other carboxylic acid derivatives. For example, p-chlorobenzoyl chloride can be synthesized from p-chlorobenzoic acid and thionyl chloride. orgsyn.org
Amides: Amides are commonly synthesized from carboxylic acids and amines. Direct condensation is possible but often requires high temperatures to drive off water. researchgate.net More commonly, the carboxylic acid is first activated, for example, by conversion to an acid chloride or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netgoogle.com A variety of methods exist for the direct conversion of carboxylic acids to amides, including the use of reagents like TiCl₄ or catalytic amounts of ZnCl₂ with hydrazines. rsc.orgnih.gov The reaction of benzoic acid with various amines in the presence of coupling agents has been well-documented, providing a template for the synthesis of amides from this compound. nih.gov
Transformations of the Nitrile Functional Group
The nitrile group (-C≡N) is a versatile functional group that can undergo a range of transformations. numberanalytics.com
Hydrolysis to Carboxamides and Carboxylic Acids
The hydrolysis of aromatic nitriles is a well-established reaction that can yield either carboxamides or carboxylic acids, depending on the reaction conditions. numberanalytics.com The reaction can be catalyzed by either acid or base. numberanalytics.comnumberanalytics.comlibretexts.orgchemistrysteps.com
Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by the nucleophilic attack of water. libretexts.orgorganicchemistrytutor.comyoutube.com The intermediate imidic acid then tautomerizes to an amide, which can be further hydrolyzed to the carboxylic acid under more vigorous conditions. chemistrysteps.comorganicchemistrytutor.com
Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.orgorganicchemistrytutor.com The resulting intermediate is protonated by water to form an amide, which can be further hydrolyzed to a carboxylate salt upon heating with excess base. chemistrysteps.comorganicchemistrytutor.com
The hydrolysis of the nitrile in this compound would lead to the formation of a dicarboxylic acid, specifically a derivative of terephthalic acid. google.com
Reduction to Amines
The reduction of nitriles is a primary method for the synthesis of primary amines. acsgcipr.org This transformation can be achieved using various reducing agents. organic-chemistry.org
Catalytic Hydrogenation: This is a common method for reducing nitriles to primary amines, often employing catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere. acsgcipr.orgsemanticscholar.org A challenge in nitrile reduction is the potential for the formation of secondary and tertiary amines as byproducts through the reaction of the initially formed primary amine with the imine intermediate. acsgcipr.orgsemanticscholar.org
Hydride Reagents: Strong hydride donors like lithium aluminum hydride (LiAlH₄) are effective for reducing nitriles to primary amines. libretexts.org Other borane-based reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to reduce a variety of aliphatic and aromatic nitriles to primary amines in excellent yields. organic-chemistry.orgnih.gov More recently, ammonia (B1221849) borane (B79455) has been used for the non-catalyzed reduction of nitriles. acs.org
The reduction of the nitrile group in this compound would yield the corresponding aminomethyl derivative.
Reactivity of the Cyclopentane (B165970) Ring and its Derivatives
The cyclopentane ring in this compound, a saturated carbocycle, is generally stable. However, its reactivity can be influenced by the presence of the cyano and aryl substituents at the C1 position.
The saturated nature of the cyclopentane ring renders it relatively resistant to mild oxidation. However, under more forceful conditions, oxidative transformations can be initiated. Strong oxidizing agents can lead to the cleavage of the C-C bonds within the ring, potentially resulting in the formation of dicarboxylic acids or other degradation products. The presence of a tertiary carbon at the point of substitution (C1) could be a site of initial oxidative attack, although the adjacent electron-withdrawing cyano and aryl groups might influence the reaction's course.
Radical-mediated oxidations could also occur, particularly at the C-H bonds of the cyclopentane ring. The stability of the potential radical intermediates would govern the regioselectivity of such reactions. Oxidative radical ring-opening and cyclization strategies have been documented for other cyclopropane (B1198618) derivatives, suggesting that under specific catalytic conditions, similar transformations could be envisioned for cyclopentane systems. nih.gov
Table 3.4.1: Predicted Oxidative Transformations of the Cyclopentane Ring
| Reagent/Condition | Predicted Outcome | Notes |
| Strong Oxidants (e.g., KMnO4, heat) | Ring cleavage to form dicarboxylic acids or other degradation products. | The stability of the cyclopentane ring makes this a challenging transformation. |
| Radical Initiators (e.g., AIBN, peroxides) | C-H functionalization or ring opening. | The position of the initial radical formation would be crucial. |
Ring-opening reactions of the cyclopentane ring in this compound are not expected to be facile under standard conditions due to the inherent stability of five-membered rings. However, specific synthetic methodologies could induce such transformations. For instance, ring-expansion reactions, which convert a smaller ring into a larger one, are known for various cyclic systems. wikipedia.orguchicago.edu These often proceed through carbocationic intermediates or are mediated by specific reagents. wikipedia.org For example, the Tiffeneau–Demjanov rearrangement is a classic method for one-carbon ring expansion of cycloalkanones, which could be a potential, albeit indirect, route if the cyclopentyl moiety were to be functionalized to a ketone. wikipedia.org
The presence of the cyano group could potentially be exploited in ring-expansion strategies. For instance, reduction of the nitrile to an amine, followed by diazotization, could generate a reactive carbocation adjacent to the ring, which might undergo rearrangement and expansion. wikipedia.org
Table 3.4.2: Potential Ring Opening and Expansion Strategies
| Reaction Type | Potential Reagents/Intermediates | Predicted Product Type |
| Ring Expansion via Rearrangement | Diazonium salt formation from a corresponding amine. | Cyclohexyl derivative. |
| Reductive Ring Opening | Strong reducing agents under harsh conditions. | Acyclic dinitrile or related open-chain compounds. |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoic Acid Ring
The benzene ring of this compound is substituted with two groups: the carboxylic acid group and the 1-cyanocyclopentyl group. The interplay of the electronic effects of these substituents dictates the regioselectivity of electrophilic aromatic substitution (SEAr) reactions.
The carboxylic acid group (-COOH) is a deactivating, meta-directing group. ncert.nic.inlibretexts.org It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. ncert.nic.inlibretexts.org The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. libretexts.orgorganicchemistrytutor.com
The 1-cyanocyclopentyl group's effect is primarily inductive. The cyano group (-CN) is strongly electron-withdrawing. This deactivating influence is transmitted through the cyclopentyl spacer to the benzene ring. Alkyl groups are generally considered weakly activating and ortho, para-directing. libretexts.org However, the presence of the strongly electron-withdrawing cyano group on the benzylic carbon of the cyclopentyl substituent likely diminishes or reverses any activating effect, making the entire substituent deactivating. Given that the 1-cyanocyclopentyl group is at the para position relative to the carboxylic acid, it will further deactivate the ring towards electrophilic attack. Therefore, any electrophilic substitution on the aromatic ring of this compound is expected to be difficult and would likely occur at the positions meta to the carboxylic acid group (positions 3 and 5).
Nucleophilic aromatic substitution (SNAr) on the benzoic acid ring is generally unfavorable as the ring is electron-rich and lacks a good leaving group. wikipedia.orgbyjus.com For SNAr to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups and possess a suitable leaving group, such as a halide. wikipedia.orgbyjus.commasterorganicchemistry.com In the case of this compound, neither of these conditions is met, making nucleophilic aromatic substitution highly unlikely under standard conditions.
Table 3.5: Predicted Aromatic Substitution Reactions
| Reaction Type | Directing Influence of Substituents | Predicted Outcome |
| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | -COOH: meta-directing, deactivating.-C(CN)C5H8: Deactivating. | Substitution at the positions meta to the carboxylic acid group (positions 3 and 5). The reaction will be slower than with benzene. |
| Nucleophilic Aromatic Substitution | No strong activating groups or leaving groups. | Not expected to occur under normal conditions. |
Metal-Catalyzed Transformations and Cross-Coupling Reactions
The carboxylic acid functionality of this compound opens avenues for various metal-catalyzed transformations. Decarboxylative cross-coupling reactions, where the carboxylic acid group is replaced by another functional group, are a powerful tool in modern organic synthesis. nih.gov These reactions are often catalyzed by transition metals like palladium or copper. nih.govnih.gov For instance, the carboxylic acid could potentially be coupled with aryl halides or other electrophiles in the presence of a suitable metal catalyst and oxidant. nih.gov The reactivity in such couplings can be influenced by substituents on the aromatic ring. nih.gov
Furthermore, the C-H bonds on the aromatic ring could be subject to metal-catalyzed functionalization. While the carboxylate group typically directs C-H activation to the ortho position, specialized directing groups or templates can be employed to achieve meta C-H functionalization of benzoic acid derivatives. researchgate.net
The cyano group can also participate in metal-catalyzed reactions. For example, it can be hydrated to an amide or reduced to an amine using various catalytic systems.
Table 3.6: Potential Metal-Catalyzed Transformations
| Reaction Type | Catalyst/Reagents | Potential Product |
| Decarboxylative Cross-Coupling | Pd or Cu catalyst, oxidant, coupling partner (e.g., aryl halide). | Biaryl derivative. |
| C-H Functionalization | Transition metal catalyst (e.g., Pd, Rh), directing group/template. | Functionalization at a specific C-H bond of the aromatic ring. |
| Nitrile Hydration | Metal catalyst (e.g., Ru, Pt), water. | 4-(1-Carbamoylcyclopentyl)benzoic acid. |
| Nitrile Reduction | Metal catalyst (e.g., Ni, Pd), H2 or other reducing agent. | 4-(1-(Aminomethyl)cyclopentyl)benzoic acid. |
Computational and Theoretical Investigations of 4 1 Cyanocyclopentyl Benzoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for probing the electronic structure of molecules. These methods provide deep insights into molecular geometry, stability, and reactivity from first principles.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-(1-cyanocyclopentyl)benzoic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional conformation (optimized geometry). This process minimizes the energy of the molecule to predict key structural parameters.
Molecular Geometry: The optimized geometry reveals precise bond lengths, bond angles, and dihedral angles. For instance, the calculations would determine the orientation of the cyclopentyl ring relative to the plane of the benzene (B151609) ring and the spatial arrangement of the carboxylic acid group.
Illustrative Data Table: Predicted Geometric Parameters for this compound This table is a hypothetical representation of results from a DFT calculation.
| Parameter | Description | Predicted Value |
|---|---|---|
| C1-C7 Bond Length | Length of the bond connecting the cyclopentyl and phenyl rings | ~1.52 Å |
| C≡N Bond Length | Length of the nitrile triple bond | ~1.15 Å |
| O-H Bond Length | Length of the hydroxyl bond in the carboxylic acid | ~0.97 Å |
Vibrational Frequencies: Following geometry optimization, vibrational frequency calculations are performed. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, helping to assign specific vibrational modes to the observed spectral peaks. Key vibrations would include the C≡N stretch of the nitrile group, the C=O and O-H stretches of the carboxylic acid, and various C-H and C-C vibrations from the aromatic and aliphatic rings.
Electronic Properties: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) surface is another key output. It maps the electrostatic potential onto the electron density surface of the molecule. The MEP visually identifies regions of positive and negative potential, which correspond to likely sites for nucleophilic and electrophilic attack, respectively. For this molecule, the oxygen atoms of the carboxyl group and the nitrogen of the nitrile group would show negative potential (red/yellow), while the hydrogen of the carboxyl group would exhibit strong positive potential (blue).
Illustrative Data Table: Predicted Electronic Properties for this compound This table is a hypothetical representation of results from a DFT calculation.
| Property | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -7.0 eV | Electron-donating capability |
| LUMO Energy | -1.5 eV | Electron-accepting capability |
From the foundational energies provided by DFT, a suite of chemical reactivity descriptors can be calculated. These "global reactivity descriptors" quantify the reactive nature of a molecule.
Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap, hardness measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger energy gap.
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Electrophilicity Index (ω): This index quantifies the energy lowering of a molecule when it is saturated with electrons from the environment, indicating its propensity to act as an electrophile.
Fukui Functions: These are local reactivity descriptors that indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. They help pinpoint the exact sites of reaction.
Illustrative Data Table: Predicted Global Reactivity Descriptors This table is a hypothetical representation of results from a DFT calculation.
| Descriptor | Formula | Predicted Value | Interpretation |
|---|---|---|---|
| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.75 eV | High resistance to electron cloud polarization |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.25 eV | Moderate ability to attract electrons |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and calculating the forces between all atoms over a series of very small time steps.
This simulation would reveal the molecule's conformational landscape—the range of shapes it can adopt due to rotations around its single bonds. It would particularly illuminate the flexibility of the cyclopentyl ring and its rotational freedom relative to the benzene ring. Furthermore, MD simulations are invaluable for studying solvent effects. They show how solvent molecules arrange themselves around the solute, forming solvation shells, and how these interactions influence the solute's conformation and behavior, which is critical for understanding its properties in solution.
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling
Cheminformatics applies computational methods to analyze chemical data, enabling the prediction of properties from molecular structure alone. This is particularly useful for properties that are difficult or time-consuming to measure experimentally.
pKa: The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. For this compound, the pKa determines its ionization state at a given pH. Numerous QSPR and cheminformatics models, ranging from empirical methods to deep learning approaches, can predict pKa with reasonable accuracy. The prediction would be based on the electronic effects of the 1-cyanocyclopentyl substituent on the acidity of the benzoic acid proton.
LogP: The logarithm of the partition coefficient (LogP) is a measure of a molecule's hydrophobicity or lipophilicity. It is a critical parameter in drug development. Computational tools can predict the LogP value by summing the contributions of different molecular fragments or by using more complex algorithms that account for the entire molecular structure.
Illustrative Data Table: Predicted Physicochemical Properties This table is a hypothetical representation of results from cheminformatics models.
| Property | Predicted Value | Implication |
|---|---|---|
| pKa | ~3.8 - 4.2 | The molecule will be predominantly in its deprotonated (carboxylate) form at physiological pH (7.4). |
QSPR models can be developed to correlate the computed structural and electronic features of a molecule with its macroscopic or bulk properties, such as solubility, melting point, or boiling point. For this compound, a QSPR study would analyze descriptors derived from its structure (e.g., molecular weight, surface area, dipole moment, HOMO/LUMO energies) and use statistical models to predict these bulk properties. The presence of the rigid phenyl group, the flexible cyclopentyl ring, and the polar nitrile and carboxylic acid groups would all be key features influencing these correlations.
Ligand-Protein Docking and Molecular Modeling for Molecular Interactions
Molecular docking simulations would be employed to predict the preferred binding mode of this compound within the active site of a target protein. This process involves generating a multitude of possible conformations of the ligand and positioning them within the protein's binding pocket. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energy values typically indicating a more favorable interaction. The results of such a study would identify the most likely binding orientation and provide a quantitative measure of the predicted affinity.
Following docking, molecular dynamics (MD) simulations could be utilized to further refine the docked pose and to study the dynamic behavior of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules based on the principles of classical mechanics. This allows for the observation of conformational changes in both the ligand and the protein upon binding and provides a more detailed understanding of the stability of the complex.
The key molecular interactions between this compound and a hypothetical protein target would likely involve a combination of forces. The benzoic acid moiety, with its carboxyl group, is capable of forming strong hydrogen bonds with polar amino acid residues such as arginine, lysine, or histidine in the protein's active site. The phenyl ring can engage in hydrophobic interactions and potential π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The cyclopentyl group, being nonpolar, would contribute to hydrophobic interactions, fitting into a corresponding hydrophobic pocket within the protein. The cyano group, with its nitrogen atom, could act as a hydrogen bond acceptor.
A detailed analysis of the molecular interactions would typically be presented in a table format, summarizing the specific amino acid residues involved and the types of interactions formed.
Table 1: Hypothetical Molecular Docking and Interaction Profile of this compound
| Interaction Type | Interacting Residue (Example) | Ligand Moiety Involved | Distance (Å) |
| Hydrogen Bond | Arg122 | Carboxylic Acid | ~2.8 |
| Hydrogen Bond | Lys125 | Carboxylic Acid | ~3.0 |
| Hydrophobic | Leu84 | Cyclopentyl Ring | - |
| Hydrophobic | Val96 | Cyclopentyl Ring | - |
| π-π Stacking | Phe258 | Phenyl Ring | ~4.5 |
| Hydrogen Bond | Gln78 | Cyano Group | ~3.1 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not publicly available.
Further computational analyses, such as the calculation of the ligand's electronic properties (e.g., Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), could provide insights into its reactivity and ability to participate in charge-transfer interactions. The distribution of these orbitals can indicate regions of the molecule prone to specific types of intermolecular interactions.
Molecular Interaction and Mechanistic Studies of 4 1 Cyanocyclopentyl Benzoic Acid Analogs Strictly Non Clinical, Focusing on Molecular Mechanisms
Investigations into Molecular Recognition Processes with Biological Targets
The specific structural characteristics of 4-(1-cyanocyclopentyl)benzoic acid and its analogs facilitate distinct interactions with various biological targets. These interactions are fundamental to their biological activity and are explored through detailed studies of receptor binding and enzyme inhibition mechanisms at a molecular level.
Analogs of this compound have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cellular signaling pathways. One prominent example is Rivoceranib (also known as Apatinib), a small-molecule inhibitor that features the 4-(1-cyanocyclopentyl)phenyl moiety. nih.govnih.gov This compound selectively targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. nih.govnih.gov
The binding mechanism of Rivoceranib to VEGFR-2 involves specific molecular interactions within the ATP-binding pocket of the kinase domain. The molecule's structure allows it to form hydrogen bonds and hydrophobic interactions with key amino acid residues, effectively blocking the binding of ATP and preventing receptor autophosphorylation. This inhibition of VEGFR-2 disrupts downstream signaling cascades that are essential for the migration and proliferation of endothelial cells. nih.govnih.gov
In addition to its high affinity for VEGFR-2, Rivoceranib also demonstrates inhibitory activity against other tyrosine kinases, such as c-Kit and c-SRC, albeit to a lesser extent. nih.govnih.gov The ability of these analogs to interact with multiple RTKs highlights the versatility of the chemical scaffold in targeting the conserved structural features of kinase ATP-binding sites. Molecular docking simulations and structural biology studies, such as X-ray crystallography, have been instrumental in elucidating the precise binding modes of these inhibitors, revealing the critical role of the cyanocyclopentyl and benzoic acid groups in establishing and maintaining contact with the receptor. nih.gov
The structural framework of this compound analogs also lends itself to the inhibition of various enzymes through diverse mechanistic actions.
Dipeptidyl Peptidase-4 (DPP-4): While specific studies on this compound analogs as DPP-4 inhibitors are not extensively detailed in the provided results, the class of DPP-4 inhibitors often includes molecules with nitrile groups. nih.gov These inhibitors typically function by forming a covalent or non-covalent interaction with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme. The cyan group can act as a warhead, forming a reversible covalent bond with the hydroxyl group of the serine, thus inactivating the enzyme.
Neuraminidase: Benzoic acid derivatives have been investigated as inhibitors of influenza neuraminidase, an enzyme critical for the release of new viral particles from infected cells. nih.govnih.gov The inhibitory mechanism is based on mimicking the natural substrate, sialic acid. The benzoic acid portion of the inhibitors occupies the active site of the neuraminidase, forming key interactions with conserved arginine residues. Research has shown that replacing the N-acetylamino group of known inhibitors with a 2-pyrrolidinone (B116388) ring containing a hydroxymethyl side chain can create a novel structural template for more potent benzoic acid inhibitors. nih.gov This modification suggests that cyclic substitutions can effectively orient the molecule within the binding site to enhance inhibitory activity. nih.gov
Bacterial RNA Polymerase-Sigma Factor: Certain analogs have been discovered to inhibit the essential interaction between the bacterial RNA polymerase (RNAP) core enzyme and the sigma (σ) factor, which is necessary for bacterial viability. nih.gov The σ factor is responsible for recognizing promoter sequences and initiating transcription. nih.govcapes.gov.br Inhibitors have been identified that target the primary binding site for the σ factor on the RNAP clamp helix domain. nih.gov Mechanistic studies predict that the benzoic acid moiety of these inhibitors interacts with arginine residues (R278 or R281) in the β' subunit of the RNAP. nih.gov The acidity of the benzoic acid is crucial for this interaction; introducing electron-withdrawing groups at the para-position of the benzoic acid ring enhances the compound's inhibitory activity. nih.gov This demonstrates a clear structure-activity relationship where modulating the electronic properties of the benzoic acid ring directly impacts the strength of the protein-ligand interaction and, consequently, the antimicrobial activity. nih.gov
Biophysical Characterization of Ligand-Target Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
To quantitatively understand the binding events between this compound analogs and their biological targets, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand (the compound) to a macromolecule (the target protein or enzyme). nih.govreactionbiology.comnih.gov This method provides a complete thermodynamic profile of the interaction in a single experiment. The key parameters obtained from an ITC experiment are:
Binding Affinity (Kd): A measure of the strength of the interaction.
Stoichiometry (n): The ratio of ligand to target molecules in the complex.
Enthalpy of Binding (ΔH): The heat released or absorbed during the binding event. nih.gov
Entropy of Binding (ΔS): A measure of the change in disorder of the system upon binding.
ITC is a direct measurement technique, meaning it does not require labeling or modification of the interacting partners, which simplifies data interpretation. nih.gov It is particularly valuable in drug discovery for validating hits from initial screens and for providing detailed information about the mechanism of action. mdpi.com For example, ITC can be used to determine whether a compound is a competitive, non-competitive, or uncompetitive inhibitor by performing titrations in the presence of a known ligand. nih.gov The measured enthalpy changes can also provide insights into the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that dominate the binding event. nih.gov
| Parameter | Description | Significance in studying this compound analogs |
| Binding Affinity (Kd) | The dissociation constant, which reflects the strength of the ligand-target interaction. A lower Kd indicates a stronger binding. | Quantifies the potency of the analog for its biological target (e.g., a tyrosine kinase or enzyme). |
| Stoichiometry (n) | The number of ligand molecules that bind to a single target molecule. | Determines the binding ratio, which is crucial for understanding the structure of the complex. |
| Enthalpy (ΔH) | The heat change associated with the formation of binding interactions (e.g., hydrogen bonds). | Provides information on the nature of the forces driving the binding process. |
| Entropy (ΔS) | The change in the overall disorder of the system upon binding, including conformational changes and solvent rearrangement. | Helps to understand the contribution of hydrophobic interactions and conformational flexibility to the binding event. |
This table is based on general principles of Isothermal Titration Calorimetry as described in the search results. nih.govreactionbiology.comnih.gov
Cellular Pathway Modulation Studies (e.g., Inflammasome pathway, focusing on molecular events)
Beyond direct interactions with receptors and enzymes, analogs of this compound can modulate intracellular signaling pathways. The inflammasome pathway, a critical component of the innate immune system, is one such pathway that can be influenced by related benzoic acid structures. nih.gov
The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of pro-caspase-1 into active caspase-1. nih.gov Active caspase-1 then processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, secreted forms. nih.gov Studies on 4-hydroxybenzoic acid (4-HBA), a structural relative of the subject compound, have shown that it can inhibit both the priming and activation of the NLRP3 inflammasome. nih.gov
The molecular mechanism of this inhibition by 4-HBA involves two distinct actions:
Disruption of Transcription Factor Binding: 4-HBA was found to interfere with the binding of the transcription factor PU.1 to the promoter regions of Toll-like receptor 4 (Tlr4) and Md2. nih.gov This disruption suppresses the priming step of the inflammasome, which is necessary for the upregulation of NLRP3 and pro-IL-1β expression. nih.gov
Direct Antioxidant Activity: The activation of the NLRP3 inflammasome is closely linked to the production of reactive oxygen species (ROS). nih.gov 4-HBA exhibits direct antioxidative properties, which can quench ROS and thereby inhibit the activation of the inflammasome complex. nih.gov
These findings suggest that benzoic acid derivatives can exert anti-inflammatory effects by targeting specific molecular events within the inflammasome signaling cascade.
Mechanistic Elucidation of Biological Activity Through Structural Features
The biological activity of this compound analogs is intrinsically linked to their specific structural features. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect molecular interactions and biological outcomes. nih.gov
A clear example of this is seen in the development of inhibitors for the bacterial RNA polymerase-sigma factor interaction. nih.gov As previously mentioned, the benzoic acid moiety is predicted to interact with key arginine residues in the RNAP β' subunit. nih.gov SAR studies have demonstrated that the nature of the substituent on the benzoic acid ring significantly impacts the inhibitory activity.
| Compound Modification (at para-position of benzoic acid) | Effect on Activity (vs. unsubstituted) | Rationale |
| Electron-withdrawing halides (e.g., -Cl, -Br) | Increased activity | Increases the acidity of the benzoic acid, enhancing the interaction with positively charged arginine residues in the target protein. nih.gov |
| Electron-donating methyl group (e.g., -CH3) | Decreased activity | Decreases the acidity of the benzoic acid, weakening the interaction with the target protein. nih.gov |
| Fluoro group (-F) | Loss of activity | While electron-withdrawing, the specific properties of the fluoro group in this context may lead to an unfavorable interaction. nih.gov |
This table is synthesized from findings on the structure-activity relationship of benzoic acid derivatives as bacterial RNA polymerase inhibitors. nih.gov
These findings underscore the importance of the electronic properties of the benzoic acid ring in mediating the interaction with the biological target. Similarly, in the context of neuraminidase inhibitors, the introduction of a cyclic pyrrolidinone structure in place of a more flexible N-acetylamino group provides a rigid scaffold that can lead to more potent inhibition by optimizing the fit within the enzyme's active site. nih.gov Such studies, which connect specific structural features to mechanistic consequences, are fundamental for the rational design of more effective and selective molecular agents. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 1 Cyanocyclopentyl Benzoic Acid Derivatives
Systematic Modifications of the Benzoic Acid Core and their Impact on Molecular Interactions
The benzoic acid moiety is a common scaffold in medicinal chemistry, and its substitution pattern significantly dictates the molecule's interaction with biological targets. In the context of 4-(1-Cyanocyclopentyl)benzoic acid derivatives, modifications to the benzoic acid core are crucial for optimizing activity.
Research on 2,5-substituted benzoic acid derivatives has demonstrated that replacing a difuryl-triazine core with a benzoic acid core can lead to compounds with equipotent binding to multiple targets. nih.gov The carboxyl group of the benzoic acid is often designed to form essential hydrogen bonds with key amino acid residues, such as arginine, in the binding site of a target protein. nih.gov The substitution pattern on the benzene (B151609) ring further refines these interactions. For instance, in a series of Mcl-1/Bfl-1 dual inhibitors, 2,5-disubstitution of the benzoic acid was inspired by SAR data from previous analogue series and available structural information. nih.gov This strategic substitution allows for the exploration of different chemical functionalities that can occupy specific hydrophobic pockets within the target's binding site. nih.gov
Influence of the Cyclopentyl Moiety and its Substituents on Activity Profiles
The cyclopentyl group in this compound provides a three-dimensional element that can influence the compound's binding affinity and selectivity. The nature and position of substituents on this cycloalkane ring are critical determinants of the activity profile.
While direct SAR studies on substituents of the cyclopentyl moiety of the title compound are not extensively available in the provided search results, general principles from related studies on other cyclic structures can be inferred. For example, in studies of lupane-type triterpenoids, the presence and nature of functional groups on the cyclic core were shown to be important for their inhibitory activity against enzymes like BACE1. nih.gov The substitution of a hydroxyl group with a carbonyl group at specific positions on the lupane (B1675458) skeleton significantly impacted the inhibitory potency. nih.gov
Similarly, for this compound derivatives, the introduction of various functional groups on the cyclopentyl ring would likely alter the steric and electronic properties of the molecule. These changes would, in turn, affect how the ligand fits into and interacts with the binding pocket of its biological target. The cyanogroup at the 1-position of the cyclopentyl ring is a key feature, likely contributing to polar interactions or acting as a hydrogen bond acceptor.
Conformational Flexibility and Rigidity in Relation to Molecular Recognition and Activity
The balance between conformational flexibility and rigidity is a critical aspect of drug design. A molecule that is too flexible may expend a significant amount of its binding energy adopting the correct conformation to bind to its target. Conversely, a molecule that is too rigid may not be able to adapt to the specific geometry of the binding site.
In the context of this compound derivatives, the cyclopentyl ring introduces a degree of conformational constraint compared to a more flexible acyclic chain. The relative orientation of the benzoic acid and the cyano group is influenced by the puckering of the cyclopentyl ring. This conformational preference can be crucial for aligning the key interacting groups of the molecule with their counterparts in the receptor.
Studies on other cyclic peptides have highlighted the importance of conformational rigidity in determining potency, specificity, and even the duration of action of a molecule. nih.gov A well-designed rigid scaffold can pre-organize the pharmacophoric elements in a bioactive conformation, leading to enhanced affinity and selectivity. nih.gov Therefore, understanding the conformational landscape of this compound and its analogues is essential for rational drug design.
Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of novel compounds and for guiding the design of more potent analogues.
The development of a robust QSAR model involves several key steps, including the compilation of a dataset of compounds with their corresponding biological activities, the calculation of molecular descriptors, the application of statistical methods to build the model, and rigorous validation of the model's predictive power. nih.govresearchgate.net Validation is a crucial aspect to ensure the reliability and significance of the QSAR model. researchgate.net This often involves both internal validation techniques, such as leave-one-out cross-validation (Q²), and external validation using a separate test set of compounds (R²pred). nih.govnih.gov
For derivatives of this compound, a QSAR study would involve synthesizing a series of analogues with systematic variations in their structure and measuring their biological activity. A wide range of molecular descriptors, such as electronic, steric, and lipophilic properties, would be calculated for each analogue. These descriptors would then be used to develop a QSAR model that can predict the activity of new, unsynthesized compounds. A successful QSAR model can significantly reduce the time and resources required for the discovery of new lead compounds. nih.gov
| Parameter | Description | Typical Value |
| n(training) | Number of compounds in the training set | 732 nih.gov |
| n(test) | Number of compounds in the test set | 732 nih.gov |
| Leave-one-out Q² | A measure of the internal predictive ability of the model | 0.731 nih.gov |
| R²pred | A measure of the external predictive ability of the model | 0.716 nih.gov |
Table 1: Representative Statistical Parameters for a Validated QSAR Model. nih.gov
Pharmacophore Modeling and Ligand-Based Design Principles for Analog Development
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophore) required for a molecule to exert a specific biological activity. nih.govnih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
A pharmacophore model for this compound derivatives could be developed based on a set of active analogues. nih.gov The model would define the spatial relationship between key functional groups, such as the carboxylic acid, the cyano group, and the hydrophobic cyclopentyl and phenyl rings. This model can then be used as a 3D query to screen large compound libraries to identify novel molecules that possess the desired pharmacophoric features and are therefore likely to be active. nih.govnih.gov
Applications of 4 1 Cyanocyclopentyl Benzoic Acid in Chemical Research and Beyond Strictly Non Clinical
As Chiral Building Blocks and Synthetic Intermediates in Complex Molecule Synthesis
The development of new drugs increasingly relies on the use of chiral building blocks for hit-to-lead optimization and even in the initial stages of identifying efficient hit compounds. enamine.net This is primarily because most biological targets are chiral, and the interaction between a drug and its receptor requires a precise chiral match. enamine.net
4-(1-Cyanocyclopentyl)benzoic acid serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for a variety of chemical transformations. For instance, the nitrile group can be reduced to an amine using reagents like lithium aluminum hydride, while the benzoic acid moiety can undergo electrophilic aromatic substitution reactions such as nitration and halogenation under appropriate conditions.
A significant application of this compound is in the synthesis of Letrozole, a non-steroidal aromatase inhibitor. The synthesis of Letrozole and its analogues often involves the use of this compound as a key precursor.
Role in Materials Science (e.g., Polymer Chemistry, Functional Coatings)
Benzoic acid and its derivatives are utilized in polymer science. For example, they can be involved in polymerization reactions, such as the Ugi four-component reaction (U-4CR), to create diversely substituted polyamides. researchgate.net Benzoic acid has also been segregated in the crystalline cavities of polymers like syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene)oxide (PPO). mdpi.com In these instances, benzoic acid was primarily found as a dimer within the crystalline channels of the polymers. mdpi.com
While direct studies on the application of this compound in materials science are not extensively documented, its structural similarity to other benzoic acid derivatives suggests potential uses. The presence of the polar cyano group and the carboxylic acid functionality could be exploited to modify the properties of polymers or to act as a monomer in the synthesis of new polymeric materials.
Development as Chemical Probes for Investigating Biological Systems and Pathways
Chemical probes are essential tools for dissecting complex biological processes. While specific research on this compound as a chemical probe is limited, its derivatives have been explored for such purposes. For example, 4-(2-phenylethynyl)benzoic acid (PEBA) has been identified as a highly bioactive compound that can act as a chemical pruner in plants. nih.gov PEBA was found to suppress lateral branching in tomatoes and inhibit seed germination by affecting gibberellin accumulation and reactive oxygen species generation. nih.gov This demonstrates the potential of benzoic acid derivatives to modulate biological pathways.
The structural features of this compound, including its rigid cyclopentyl group and polar functionalities, could be leveraged in the design of new chemical probes. These probes could potentially be used to investigate enzyme active sites or receptor binding pockets.
Precursors for the Synthesis of Advanced Organic Scaffolds
This compound is a valuable precursor for the synthesis of more complex molecular architectures. The carboxylic acid and cyano groups provide reactive handles for a variety of chemical transformations, allowing for the construction of advanced organic scaffolds.
For instance, benzoic acids containing a 1,2,4-oxadiazole ring have been synthesized through the selective oxidation of the corresponding tolyl-1,2,4-oxadiazoles. researchgate.net This approach offers higher yields and fewer steps compared to previously known methods. researchgate.net Such heterocyclic scaffolds are of significant interest in medicinal chemistry.
Furthermore, the synthesis of conformationally flexible scaffolds as bitopic ligands for dopamine D3-selective antagonists has been achieved using benzoic acid derivatives as key building blocks. mdpi.com These syntheses often involve coupling the benzoic acid moiety with other fragments through amide bond formation. mdpi.com
Utilization as Analytical Standards and Reference Compounds
In chemical research and development, the availability of well-characterized analytical standards and reference compounds is crucial for ensuring the quality and accuracy of experimental results. This compound, due to its stable and well-defined chemical structure, can serve this purpose. It is available from various chemical suppliers, often with specified purity levels (e.g., 95+%). bldpharm.comcymitquimica.com
The compound's purity and identity can be confirmed using a range of analytical techniques, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). bldpharm.com This makes it a suitable reference material for the calibration of analytical instruments and for the validation of analytical methods developed for the quantification of related compounds.
Potential in Agrochemical Research (e.g., herbicidal or antimicrobial applications, non-food/crop safety focus)
Benzoic acid and its derivatives have long been recognized for their antimicrobial properties and have been used as preservatives in various applications. nih.govresearchgate.net The antimicrobial action of benzoic acid derivatives is often linked to the type, number, and position of substituents on the benzene (B151609) ring. nih.gov
Studies have shown that certain benzoic acid derivatives exhibit herbicidal activity. nih.govnih.gov For example, some compounds have been found to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), an important target for herbicide development. researchgate.net The herbicidal activity is often concentration-dependent, leading to reductions in seed germination, radicle and hypocotyl length, and fresh biomass of weeds. nih.gov
While specific studies on the agrochemical potential of this compound are not widely reported, its structural similarity to other bioactive benzoic acids suggests it could be a candidate for investigation in this area. Research into its derivatives has shown antimicrobial activity against various bacterial and fungal strains. mdpi.comnih.govnih.gov For instance, certain 4-aminobenzoic acid derivatives have demonstrated potent broad-spectrum antifungal properties. mdpi.com
Data Tables
Table 1: Investigated Activities of Benzoic Acid Derivatives
| Compound/Derivative | Investigated Activity | Research Focus |
| Benzoic acid derivatives | Antibacterial | Effect of positional isomerism against E. coli nih.gov |
| 4-(2-phenylethynyl)benzoic acid (PEBA) | Chemical Pruning | Suppression of lateral branching in tomato plants nih.gov |
| Naphthyl-substituted pyrazole-derived hydrazones | Antimicrobial | Growth inhibitors of drug-resistant Staphylococcus aureus nih.gov |
| 4-Aminobenzoic acid derivatives | Antimicrobial, Cytotoxic | Inhibition of methicillin-resistant Staphylococcus aureus and antifungal properties mdpi.com |
| sec-p-Menthane-7-amine derivatives | Herbicidal | Post-emergence activity against barnyard grass and rape rsc.org |
Future Research Directions and Unexplored Avenues for 4 1 Cyanocyclopentyl Benzoic Acid
Comprehensive Exploration of Novel Derivatization and Functionalization Strategies
The bifunctional nature of 4-(1-Cyanocyclopentyl)benzoic acid, possessing both a carboxylic acid and a nitrile group, offers a wealth of opportunities for novel derivatization and functionalization. Future research will likely move beyond its use as a mere scaffold and explore the unique chemical reactivity of its functional groups to create a diverse library of new molecules.
The carboxylic acid moiety is a prime target for a wide range of chemical transformations. Beyond the formation of simple esters and amides, future studies could explore its conversion into more complex functionalities such as acyl halides, anhydrides, or its use in coupling reactions to append larger molecular fragments. The development of novel prodrug strategies, where the carboxylic acid is masked with a group that is cleaved in vivo to release the active compound, is another area ripe for exploration.
The nitrile group, while often used as a bioisostere for other functional groups in drug design, also has a rich and underexplored chemistry. Future research could investigate its reduction to primary amines, its hydrolysis to amides or carboxylic acids under controlled conditions, or its participation in cycloaddition reactions to form heterocyclic systems. The conversion of the nitrile to a tetrazole ring, for example, is a common strategy in medicinal chemistry to improve metabolic stability and receptor binding, representing a key derivatization avenue.
Integration of Advanced Computational Approaches for Predictive Molecular Design
The integration of advanced computational techniques is poised to revolutionize the exploration of this compound and its derivatives. Future research will increasingly rely on in silico methods to predict molecular properties, guide synthetic efforts, and accelerate the discovery of new applications.
Quantum mechanics (QM) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. These calculations can help rationalize its chemical behavior and predict the outcomes of various functionalization strategies. For instance, QM methods can be used to model reaction pathways and transition states, aiding in the design of more efficient synthetic routes.
Molecular dynamics (MD) simulations offer a powerful tool to study the conformational dynamics of this molecule and its interactions with biological targets. By simulating the behavior of the molecule over time, researchers can gain a better understanding of its binding modes and the key interactions that govern its biological activity. This information is invaluable for the rational design of new derivatives with improved potency and selectivity.
Furthermore, the development of quantitative structure-activity relationship (QSAR) models can facilitate the high-throughput screening of virtual libraries of this compound derivatives. By correlating structural features with biological activity, QSAR models can help identify promising candidates for synthesis and experimental testing, thereby streamlining the drug discovery process.
Investigation of Emerging Molecular Targets and Interactions (Non-Clinical Research)
While derivatives of this compound have been extensively studied for their interaction with specific nuclear receptors, a vast landscape of other potential molecular targets remains unexplored. Future non-clinical research should aim to broaden our understanding of the biological interactions of this chemical scaffold, potentially uncovering novel therapeutic applications.
High-throughput screening assays can be employed to test this compound and a library of its derivatives against a wide panel of enzymes, receptors, and ion channels. This unbiased approach could identify unexpected "off-target" interactions that may be harnessed for new therapeutic purposes. For example, interactions with kinases, proteases, or G-protein coupled receptors could open up new avenues in oncology, inflammation, or metabolic diseases.
Advanced proteomics techniques, such as chemical proteomics, can be used to identify the direct binding partners of this compound derivatives within a complex biological system. By immobilizing a derivative on a solid support and using it as "bait" to pull down its interacting proteins, researchers can gain a comprehensive view of its molecular targets. This approach can provide crucial insights into its mechanism of action and potential polypharmacology.
Application in Chemical Biology as Photoaffinity Labels or Fluorescent Probes
The unique structure of this compound makes it an attractive scaffold for the development of sophisticated chemical biology tools. Future research could focus on transforming this molecule into photoaffinity labels or fluorescent probes to study complex biological processes with high spatial and temporal resolution.
To create a photoaffinity label, the this compound scaffold could be functionalized with a photoreactive group, such as an azido (B1232118) or diazirine moiety. Upon photoactivation with UV light, this group would form a highly reactive species that can covalently crosslink with nearby interacting proteins. This would allow for the irreversible labeling and subsequent identification of the direct biological targets of the molecule, providing invaluable information about its mechanism of action.
For the development of fluorescent probes, the scaffold could be conjugated to a fluorophore. The resulting probe could then be used to visualize the subcellular localization of its target protein or to monitor dynamic changes in protein-protein interactions in living cells using techniques like fluorescence microscopy or flow cytometry. The development of "turn-on" fluorescent probes, where the fluorescence is quenched until the probe binds to its target, would be a particularly exciting avenue for future research.
Potential in Catalysis or Supramolecular Chemistry
Beyond its biological applications, the structural motifs of this compound hold untapped potential in the fields of catalysis and supramolecular chemistry. The carboxylic acid and nitrile functionalities are well-known participants in coordination chemistry and non-covalent interactions, suggesting that this molecule could serve as a versatile building block for new materials and catalytic systems.
In supramolecular chemistry, the carboxylic acid group can form robust hydrogen-bonding networks, leading to the self-assembly of well-defined one-, two-, or three-dimensional structures. Future research could explore the co-crystallization of this compound with other molecules to form novel supramolecular synthons with interesting properties. The nitrile group can also participate in hydrogen bonding or act as a ligand for metal ions, further expanding the possibilities for designing complex supramolecular architectures.
In the realm of catalysis, this compound could be employed as a ligand for transition metal catalysts. The nitrile group can coordinate to metal centers, and the electronic properties of the ligand could be tuned by modifying the substituents on the aromatic ring. This could lead to the development of new catalysts for a variety of organic transformations. Furthermore, the molecule could be incorporated as a linker in the synthesis of metal-organic frameworks (MOFs), creating porous materials with potential applications in gas storage, separation, and heterogeneous catalysis.
Q & A
Q. What are the optimal synthetic routes for 4-(1-Cyanocyclopentyl)benzoic acid?
Methodological Answer: The synthesis typically involves functionalization of the cyclopentane ring followed by coupling with a benzoic acid derivative. Key steps include:
- Cyanation : Introduce the cyano group to the cyclopentane ring via nucleophilic substitution using reagents like potassium cyanide under anhydrous conditions .
- Coupling : Attach the cyanocyclopentyl moiety to the benzoic acid core using cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Reagents/Conditions Table:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyanation | KCN, DMF | 80°C, 12 h | ~60% |
| Coupling | Pd(PPh₃)₄, Na₂CO₃ | Reflux, THF/H₂O | ~70% |
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- NMR :
- ¹H NMR : Peaks at δ 1.8–2.2 ppm (cyclopentyl protons), δ 8.0–8.2 ppm (aromatic protons) .
- ¹³C NMR : Signals at ~120 ppm (C≡N), 170 ppm (COOH) .
- IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (COOH) .
- Mass Spectrometry : Molecular ion peak at m/z 215 (M⁺) with fragmentation patterns confirming the cyclopentyl and benzoate groups .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound be resolved?
Methodological Answer:
- Cross-Validation : Compare experimental NMR data with computed spectra (e.g., DFT calculations using Gaussian) .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous structural confirmation. For example, bond lengths (C≡N: ~1.15 Å) and dihedral angles validate spatial arrangement .
- Dynamic NMR : Resolve rotational barriers in the cyclopentyl group by variable-temperature NMR .
Q. What challenges arise in determining the crystal structure of this compound?
Methodological Answer:
- Crystal Quality : Requires slow evaporation from DMSO/water to obtain diffraction-quality crystals. Poor crystal packing due to the polar COOH and nonpolar cyclopentyl groups often necessitates co-crystallization with amines .
- Twinned Data : Use SHELXL's TWIN command to refine twinned datasets .
- Hydrogen Bonding : The COOH group forms dimers (O···O distance ~2.6 Å), complicating electron density maps. Partial occupancy modeling may be required .
Q. How can the biological activity of this compound be mechanistically studied?
Methodological Answer:
- Enzyme Inhibition Assays :
- Kinetic Studies : Monitor IC₅₀ values against cytochrome P450 enzymes via UV-Vis spectroscopy (e.g., loss of NADPH absorbance at 340 nm) .
- Docking Simulations : Use AutoDock Vina to predict binding modes to enzyme active sites (e.g., hydrophobic interactions with cyclopentyl group) .
- Cellular Uptake : Radiolabel the compound with ¹⁴C and measure intracellular accumulation in HEK293 cells .
Q. What computational methods are suitable for predicting the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., cyano group susceptibility to nucleophilic attack) .
- Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures (AMBER force field) to assess aggregation propensity .
- Reactivity Descriptors : Calculate Fukui indices to identify regions prone to oxidation (e.g., cyclopentyl C-H bonds) .
Q. How to address low yields in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Use microreactors to enhance mixing and heat transfer during cyanation (yield increases from 60% to 85%) .
- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) to reduce costs .
- Byproduct Analysis : Monitor side products (e.g., cyclopentanol derivatives) via LC-MS and adjust pH to suppress hydrolysis .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
